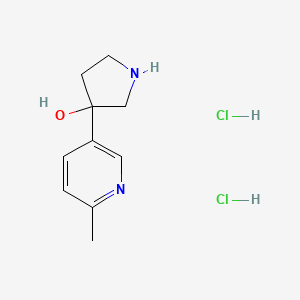
(2S)-2-(Oxolan-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Oxolan-3-yl)propan-1-amine, also known as (S)-(-)-3-Aminomethyl-1-methylpyrrolidine, is a chiral amine that has gained significant attention in the field of organic chemistry due to its versatile applications. The compound has a molecular weight of 129.21 g/mol and a molecular formula of C7H15NO. In
Wirkmechanismus
The mechanism of action of (2S)-2-(Oxolan-3-yl)propan-1-amine is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. The compound is able to form stable complexes with metal catalysts, which can then be used to catalyze reactions with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2S)-2-(Oxolan-3-yl)propan-1-amine. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2S)-2-(Oxolan-3-yl)propan-1-amine in lab experiments has several advantages. The compound is readily available, easy to handle, and has a high degree of enantioselectivity. However, one of the limitations of using (2S)-2-(Oxolan-3-yl)propan-1-amine is its high cost, which can limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-2-(Oxolan-3-yl)propan-1-amine. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of the compound's potential applications in the field of drug delivery and tissue engineering. Additionally, further studies can be conducted to better understand the mechanism of action of (2S)-2-(Oxolan-3-yl)propan-1-amine and its potential applications in asymmetric catalysis.
Conclusion:
In conclusion, (2S)-2-(Oxolan-3-yl)propan-1-amine is a versatile compound that has a wide range of scientific research applications. The compound is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the development of chiral ligands for asymmetric catalysis and chiral polymers. Although the compound has several advantages, its high cost can limit its use in large-scale synthesis. However, there are several future directions for the research and development of (2S)-2-(Oxolan-3-yl)propan-1-amine, including the development of new synthetic methods and the exploration of its potential applications in drug delivery and tissue engineering.
Synthesemethoden
The synthesis of (2S)-2-(Oxolan-3-yl)propan-1-amine involves the reaction between (S)-(-)-3-Aminomethyl-1-methylpyrrolidine and ethylene oxide. The reaction is carried out in the presence of a catalyst such as boron trifluoride etherate or zinc chloride. The product is then purified by distillation or recrystallization to obtain a pure form of (2S)-2-(Oxolan-3-yl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Oxolan-3-yl)propan-1-amine has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. The compound is also used in the development of chiral ligands for asymmetric catalysis, which is an essential process in the production of enantiomerically pure compounds. Additionally, (2S)-2-(Oxolan-3-yl)propan-1-amine is used in the synthesis of chiral polymers, which have potential applications in drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
(2S)-2-(oxolan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZZZCIUOWXQBI-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxolan-3-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

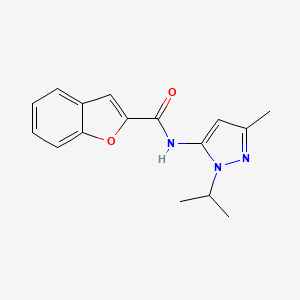

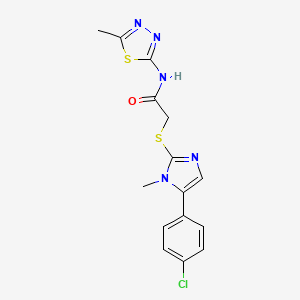
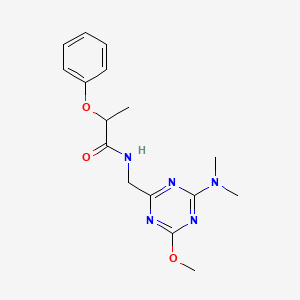
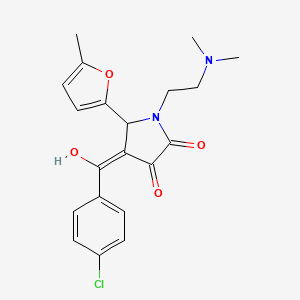
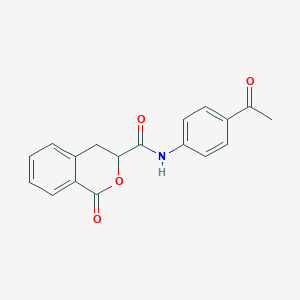
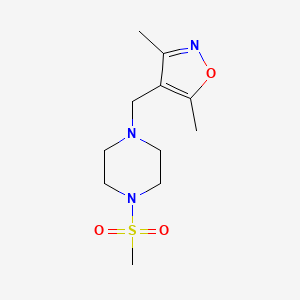

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
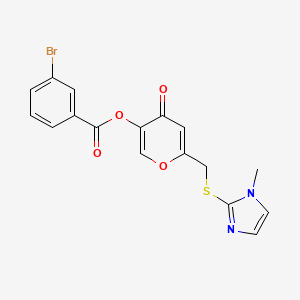
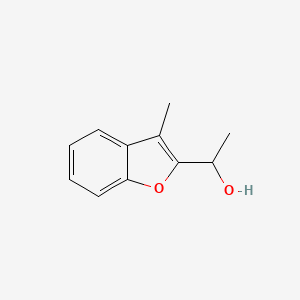
![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)
